molecular formula C14H11ClO4S B2441902 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid CAS No. 25700-39-4

2-[(4-Chlorobenzyl)sulfonyl]benzoic acid

Cat. No.: B2441902
CAS No.: 25700-39-4
M. Wt: 310.75
InChI Key: DBAOINFLAUOXRI-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzyl)sulfonyl]benzoic acid is an organic compound with the molecular formula C14H11ClO4S It is characterized by the presence of a chlorobenzyl group attached to a sulfonyl group, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid typically involves the reaction of 4-chlorobenzyl chloride with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is displaced by the sulfonyl group. The resulting intermediate is then subjected to hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)sulfonyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Chlorobenzyl)sulfonyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chlorobenzyl)sulfonyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, is responsible for its reactivity and potential as an enzyme inhibitor .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4S/c15-11-7-5-10(6-8-11)9-20(18,19)13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAOINFLAUOXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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